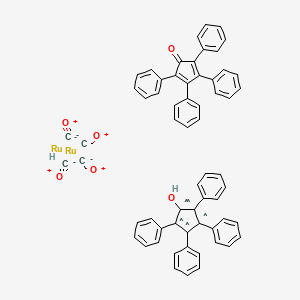
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) is a complex organometallic compound known for its catalytic properties. It is commonly referred to as Shvo’s Catalyst and is widely used in organic synthesis, particularly in hydrogenation and transfer hydrogenation reactions. The compound’s unique structure, featuring a diruthenium core, allows it to facilitate various chemical transformations efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) typically involves the reaction of tetraphenylcyclopentadienone with ruthenium carbonyl complexes. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the reactants.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors may also be employed to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) undergoes various types of reactions, including:
Hydrogenation: The compound is widely used for the hydrogenation of carbonyl compounds, alkenes, and imines.
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at elevated pressures and temperatures.
Oxidation: Often involves the use of oxidizing agents such as oxygen or peroxides.
Substitution: Requires nucleophiles such as amines or alcohols, often under mild conditions.
Major Products Formed
Hydrogenation: Reduced products such as alcohols, alkanes, or amines.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Substitution: Substituted organometallic complexes.
Applications De Recherche Scientifique
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and substitution.
Biology: Investigated for its potential in biocatalysis and enzyme mimetics.
Medicine: Explored for its potential in drug development and as a catalyst for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) involves the activation of hydrogen molecules and their subsequent transfer to substrates. The diruthenium core plays a crucial role in facilitating these reactions by providing a stable environment for the activation and transfer of hydrogen atoms. The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its catalytic efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentadienyl iron(II) dicarbonyl dimer
- Bis(cyclopentadienylruthenium dicarbonyl) dimer
- Dicarbonylcyclopentadienyliodoiron(II)
Uniqueness
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) stands out due to its diruthenium core, which provides enhanced stability and reactivity compared to similar compounds. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial settings.
Propriétés
Formule moléculaire |
C62H42O6Ru2 |
|---|---|
Poids moléculaire |
1085.1 g/mol |
InChI |
InChI=1S/C29H21O.C29H20O.4CO.2Ru.H/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;;/h1-20,30H;1-20H;;;;;;; |
Clé InChI |
PISMVXYUJBWZFB-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[RuH].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


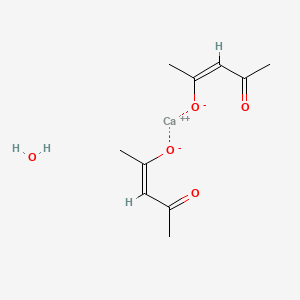

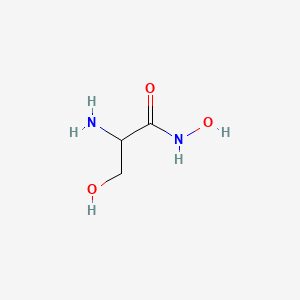
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)


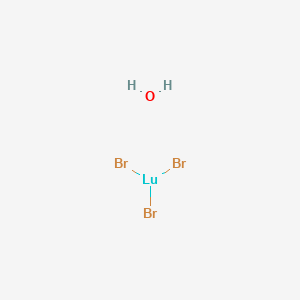




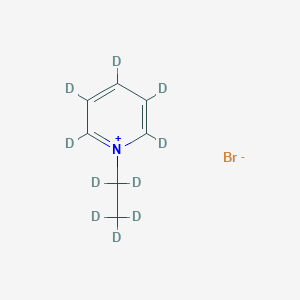
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)
